(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride
Description
The compound (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride is a spirocyclic benzopyran derivative featuring a fluorine substituent at the 6-position and a fused cyclopentane ring. The (4R) stereochemistry indicates its chiral configuration, which is critical for biological activity in enantioselective interactions . As a hydrochloride salt, this compound likely exhibits enhanced solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYJEBGIUYEGT-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride is a novel spirocyclic structure that has garnered attention for its potential biological activities. Its unique molecular configuration, influenced by the presence of a fluorine atom, suggests significant interactions with various biological targets, particularly in the fields of pain management and oncology.
- Molecular Formula : C13H15ClFNO2
- Molar Mass : Approximately 265.72 g/mol
- CAS Number : 2225126-79-2
This compound exhibits a spiro configuration that may enhance its binding affinity to specific receptors due to its three-dimensional structure.
Biological Activity Overview
Preliminary studies indicate that this compound shows promise as a TRPV1 antagonist . The TRPV1 receptor is crucial in mediating pain and inflammatory responses. Inhibition of this receptor may lead to the development of effective analgesics and anti-inflammatory agents.
Potential Anticancer Activity
Research has also suggested that compounds with structural similarities to this compound exhibit activity against various cancer cell lines. This positions the compound as a candidate for further investigation in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is likely related to its interaction with TRPV1 and possibly other receptors involved in pain and inflammation pathways. Molecular docking studies can provide insights into binding affinities and interaction modes with target proteins.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds:
These findings highlight the potential of this compound to influence similar biological pathways.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic synthesis techniques that require optimization for yield and purity. The ability to create derivatives may enhance its pharmacological properties further.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:
Table 1: Structural and Molecular Comparison
*Inferred molecular formula based on structural similarity to .
Substituent Effects and Functional Implications
Fluorine vs.
Spirocyclic Ring Variations: The cyclopentane spiro ring in the target compound offers conformational flexibility compared to the cyclobutane analog (CAS 2126178-83-2), which has higher ring strain and rigidity .
Heterocyclic Core Differences :
- The pyridine-based compound (CAS 2920220-00-2) diverges significantly in core structure, favoring interactions with pyridine-sensitive targets (e.g., kinases) rather than benzopyran-associated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
